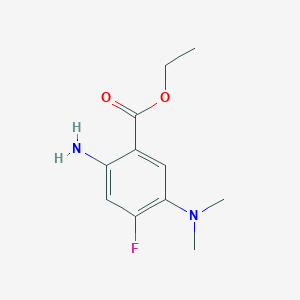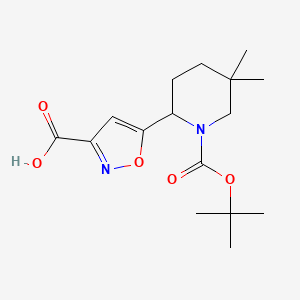
5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an isoxazole ring, and a tert-butoxycarbonyl protecting group. Its molecular formula is C16H24N2O5.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Isoxazole Ring: The isoxazole ring is introduced via a cycloaddition reaction.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added to protect the amine functionality during subsequent reactions.
Final Coupling: The piperidine and isoxazole rings are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
化学反応の分析
Types of Reactions
5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituents involved, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-(4-tert-Butoxycarbonylamino-phenyl)-isoxazole-3-carboxylic acid
- 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid
Uniqueness
5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
特性
分子式 |
C16H24N2O5 |
|---|---|
分子量 |
324.37 g/mol |
IUPAC名 |
5-[5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C16H24N2O5/c1-15(2,3)22-14(21)18-9-16(4,5)7-6-11(18)12-8-10(13(19)20)17-23-12/h8,11H,6-7,9H2,1-5H3,(H,19,20) |
InChIキー |
NUZNKCWVGQOFRT-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(N(C1)C(=O)OC(C)(C)C)C2=CC(=NO2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


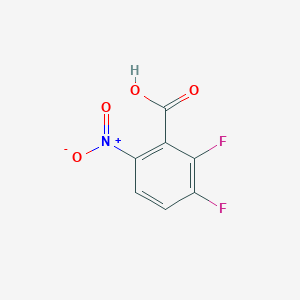
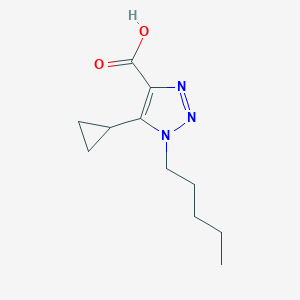
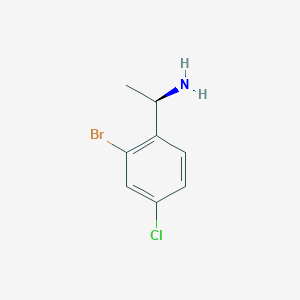
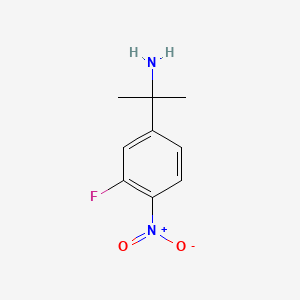
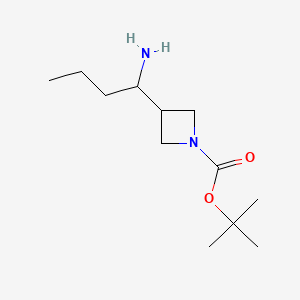
![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541454.png)


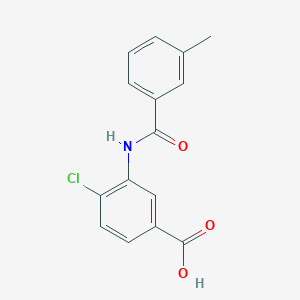
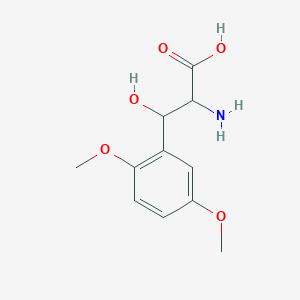
![3-[(2S)-Oxiran-2-yl]benzonitrile](/img/structure/B13541476.png)
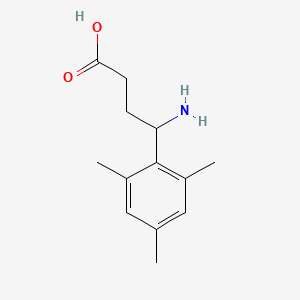
![Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13541489.png)
